molecular formula C12H13ClN2 B8161008 3-Chloro-5-(piperidin-1-yl)benzonitrile

3-Chloro-5-(piperidin-1-yl)benzonitrile

Cat. No.: B8161008
M. Wt: 220.70 g/mol
InChI Key: MIUUNEUKORUCCC-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-yl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a piperidine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-chloro-5-nitrobenzonitrile with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-(piperidin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(piperidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chloro and piperidine groups provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

3-chloro-5-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-6-10(9-14)7-12(8-11)15-4-2-1-3-5-15/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUNEUKORUCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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